molecular formula C16H13N5 B2860540 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile CAS No. 1164494-29-4

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile

货号 B2860540
CAS 编号: 1164494-29-4
分子量: 275.315
InChI 键: UGVDXDRUTZMVSM-VAWYXSNFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as MI-503 and is a potent inhibitor of the Menin-MLL protein-protein interaction. In

作用机制

MI-503 inhibits the Menin-MLL protein-protein interaction by binding to the Menin protein, which is essential for the development of acute leukemia. By inhibiting this interaction, MI-503 prevents the recruitment of MLL fusion proteins to the DNA, which results in the suppression of oncogenic gene expression. This mechanism of action has been validated through various biochemical and biophysical studies.
Biochemical and Physiological Effects:
MI-503 has been shown to have potent anti-cancer effects both in vitro and in vivo. In addition to its ability to inhibit the growth of cancer cells, MI-503 has also been shown to induce apoptosis and cell cycle arrest. MI-503 has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. MI-503 has been well-tolerated in animal studies, with no significant toxicity observed.

实验室实验的优点和局限性

One of the major advantages of MI-503 is its potency and specificity for the Menin-MLL protein-protein interaction. This makes it an ideal tool for studying the role of this interaction in cancer development. However, one of the limitations of MI-503 is its relatively short half-life, which may limit its effectiveness in in vivo studies. Additionally, MI-503 may not be effective in all cancer types, and further research is needed to determine its efficacy in different cancer models.

未来方向

There are several future directions for research on MI-503. One area of interest is the development of more potent and selective Menin-MLL inhibitors. Additionally, further research is needed to determine the efficacy of MI-503 in combination therapy with other chemotherapeutic agents. Another area of interest is the role of the Menin-MLL interaction in other diseases, such as diabetes and obesity, which may open up new avenues for therapeutic intervention. Finally, the development of new delivery methods for MI-503 may improve its efficacy in in vivo studies.

合成方法

The synthesis of MI-503 involves a multi-step process that includes the reaction of 2-chloronicotinic acid with 1-methyl-1H-benzo[d]imidazole-2-amine to form 2-(1-methyl-1H-benzo[d]imidazol-2-yl)nicotinic acid. This intermediate is then reacted with potassium carbonate and acrylonitrile to yield (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile. The synthesis process of MI-503 has been optimized to improve its yield and purity.

科学研究应用

MI-503 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the Menin-MLL protein-protein interaction, which is involved in the development of acute leukemia. MI-503 has also been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and lung cancer. Additionally, MI-503 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.

属性

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5/c1-21-14-7-3-2-6-13(14)20-16(21)12(10-17)11-19-15-8-4-5-9-18-15/h2-9,11H,1H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVDXDRUTZMVSM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CNC3=CC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/NC3=CC=CC=N3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。